Product packaging for Spiro[cyclopentane-1,1'-indene](Cat. No.:CAS No. 10408-80-7)

Spiro[cyclopentane-1,1'-indene]

Cat. No.: B8738784
CAS No.: 10408-80-7
M. Wt: 170.25 g/mol
InChI Key: JUPFIGGSENJBQL-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,1'-indene] is a useful research compound. Its molecular formula is C13H14 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[cyclopentane-1,1'-indene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[cyclopentane-1,1'-indene] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14 B8738784 Spiro[cyclopentane-1,1'-indene] CAS No. 10408-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10408-80-7

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

spiro[cyclopentane-1,1'-indene]

InChI

InChI=1S/C13H14/c1-2-6-12-11(5-1)7-10-13(12)8-3-4-9-13/h1-2,5-7,10H,3-4,8-9H2

InChI Key

JUPFIGGSENJBQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C=CC3=CC=CC=C23

Origin of Product

United States

Structural Significance and Stereochemical Attributes of Spirocyclic Compounds

The stereochemistry of spiro compounds is particularly noteworthy. Due to the restricted rotation around the spiro linkage and the potential for chiral centers, these molecules can exhibit various forms of stereoisomerism. numberanalytics.com Even in the absence of traditional chiral carbons within the rings, the spiro system itself can be chiral. This phenomenon, known as axial chirality, arises when the substituents on the rings create a non-superimposable mirror image. For a spiro compound to be chiral, the two rings must be appropriately substituted to eliminate any planes of symmetry.

The inherent three-dimensionality of spirocyclic scaffolds is a highly desirable feature in fields like medicinal chemistry. rsc.org Compared to their flat, monocyclic aromatic counterparts, saturated spirocycles offer a rigid framework with the ability to position substituents in well-defined vectors in space. rsc.org This can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and allows for the exploration of novel chemical and intellectual property space. rsc.org

Historical Overview of Synthetic Methodologies for Spiro Cyclopentane Indene Architectures

Spirocyclization Reactions for the Construction of the Spiro[cyclopentane-indene] Core

Spirocyclization reactions are powerful methods that form the characteristic spiro-fused ring system in a single key step. These can be further classified based on the nature of the bond-forming events.

Intramolecular cyclization involves a precursor molecule that already contains most of the atoms required for the final spirocyclic product, which then undergoes a ring-closing reaction. One notable strategy is the iridium-catalyzed intramolecular allylic dearomatization of indoles. chemrxiv.orgthieme-connect.de This method can be used to construct spiro[cyclopentane-1,3'-indoles], which are close relatives of the target scaffold. The process involves the dearomatization of an indole (B1671886) ring tethered to an allylic moiety, leading to the formation of a spiroindolenine intermediate that can be subsequently transformed. chemrxiv.orgthieme-connect.de

Another powerful intramolecular approach is the cycloaddition of azomethine ylides. mdpi.comacs.orgacs.org In this method, an azomethine ylide is generated in situ from a precursor, often an aldehyde and an amino acid, which then undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile to form a pyrrolidine (B122466) ring fused in a spirocyclic manner to the indole core. mdpi.comacs.org These strategies offer high levels of stereocontrol and are particularly valuable for creating complex polycyclic systems. mdpi.com

Intermolecular reactions involve the coming together of two or more separate molecules to build the spirocyclic framework. These methods are highly convergent and allow for significant molecular diversity.

Formal [3+2] cycloaddition has emerged as a highly effective method for constructing the five-membered cyclopentane (B165970) ring of the spiro[cyclopentane-indene] system. nih.govunimi.itresearchgate.netnih.gov In these reactions, a three-atom component reacts with a two-atom component to form the carbocycle.

A notable example is the phosphine-catalyzed [3+2] cycloaddition between aza-aurones (acting as the 2-carbon unit) and allenoates (as the 3-carbon synthon). unimi.it This reaction proceeds under mild conditions to afford 2-spirocyclopentyl indolin-3-one derivatives with high stereocontrol. unimi.it Another green and facile approach utilizes sodium hydroxide (B78521) (NaOH) to promote the chemo- and diastereoselective (3+2) cycloaddition of donor-acceptor (D-A) cyclopropanes with α,β-unsaturated enamides derived from oxindoles. nih.govnih.gov This method provides access to structurally complex spiro[cyclopentane-1,3'-indoline] derivatives in excellent yields as single diastereomers. nih.gov

Table 1: Examples of Formal [3+2] Cycloaddition Reactions
3-Carbon Synthon2-Carbon SynthonCatalyst/PromoterProduct TypeYieldReference
AllenoatesAza-auronesChiral Phosphine (B1218219)2-Spirocyclopentyl indolin-3-onesHigh unimi.it
Donor-Acceptor Cyclopropanesα,β-Unsaturated EnamidesNaOHSpiro[cyclopentane-1,3'-indolines]up to 90% nih.govnih.gov
Azomethine Ylides2(2-Nitrophenyl)acrylates-Spiro(indole-pyrrolidine)High acs.org

The formal [4+1] cycloaddition provides an alternative and efficient route to spirocyclic oxindole (B195798) scaffolds, which are oxidized derivatives of the spiro[cyclopentane-indene] core. nih.govrsc.orgrsc.orgnih.gov This strategy involves the reaction of a four-atom component with a single-atom synthon.

A prime example is the reaction of 3-chlorooxindoles with o-quinone methides (o-QMs), which are generated in situ from O-silylated phenols. nih.govrsc.org This transformation is typically promoted by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which facilitates the generation of the reactive o-QM intermediate. nih.gov The 3-chlorooxindole then acts as a C1-synthon, attacking the o-QM in a process that ultimately leads to the spirocyclic product with high efficiency. nih.govrsc.org This methodology is valued for its mild reaction conditions, high atom economy, and broad substrate scope, offering good to excellent yields (up to 94%). nih.govrsc.orgrsc.org

Table 2: Formal [4+1] Cycloaddition of 3-Chlorooxindoles
4-Carbon Synthon Precursor1-Carbon SynthonPromoterKey IntermediateProduct TypeYieldReference
O-Silylated Phenols3-ChlorooxindolesTBAFo-Quinone MethidesSpirocyclic Oxindolesup to 94% nih.govrsc.orgrsc.org

Intermolecular Annulation and Cycloaddition Reactions

Multicomponent Reaction (MCR) Strategies for Spiro[cyclopentane-indene] Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient approach to complex molecules. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.

Several three-component strategies have been developed for the synthesis of spiro[cyclopentane-indoline] and related oxindole frameworks. nih.govnih.govacs.orgresearchgate.netbeilstein-journals.orgsioc-journal.cnacs.orgnih.gov These reactions often use isatin (B1672199) or its derivatives as a key building block.

One such protocol involves the Lewis acid-catalyzed reaction of an isatin, and two molecules of a 1,3-dicarbonyl compound. nih.govnih.govacs.org For instance, reacting N-methylisatin with 1,3-cyclohexanedione (B196179) and 4-hydroxy-6-methyl-2-pyrone (B586867) in the presence of a catalyst like SnCl₄ can produce complex spirooxindole pyranochromenedione derivatives in good to excellent yields. nih.gov Microwave irradiation has been shown to accelerate these reactions significantly. nih.gov

Another versatile three-component reaction involves combining an alkyl isocyanide, a dialkyl acetylenedicarboxylate, and a 3-phenacylideneoxindole in refluxing toluene. sioc-journal.cn This method directly affords functionalized spiro[cyclopentane-1,3'-indolines] in satisfactory yields. sioc-journal.cn A different approach uses a simple mixture of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature to generate novel cyclopentyl-fused spiro[dihydropyridine-oxindoles]. beilstein-journals.orgnih.gov

Table 3: Selected Three-Component Reactions for Spiro[cyclopentane-indoline] Derivatives
Component 1Component 2Component 3Catalyst/SolventProduct TypeReference
Isatin1,3-Dicarbonyl (A)1,3-Dicarbonyl (B)SnCl₄ / Cl(CH₂)₂ClSpirooxindole pyranochromenediones nih.govnih.govacs.org
Alkyl isocyanideDialkyl acetylenedicarboxylate3-PhenacylideneoxindoleToluene (reflux)Spiro[cyclopentane-1,3'-indolines] sioc-journal.cn
ArylamineIsatinCyclopentane-1,3-dioneAcetic acidSpiro[dihydropyridine-oxindoles] beilstein-journals.orgnih.gov
Triphenylphosphine (B44618)But-2-ynedioateIsatylidene malononitrile (B47326)DimethoxyethaneTriphenylphosphanylidene Spiro[cyclopentane-1,3'-indolines] acs.org

Four-Component Reactions

Four-component reactions (4CRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources. Several 4CRs have been developed for the construction of spiro[indene] derivatives.

One notable example involves the synthesis of 2'-aminospiro[indeno[1,2-b]quinoxaline-11,4'-[4'H]pyran]-3'-carbonitrile and its isomers using a magnetic nanocomposite catalyst based on graphene oxide. This method utilizes a four-component reaction of ninhydrin, cyanoacetohydrazide or ethyl cyanoacetate, aromatic aldehydes, and malononitrile or pyrazolone. researchgate.net The process is characterized by high efficiency, straightforward work-up, and the reusability of the catalyst. researchgate.net

Another approach describes the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives through a one-pot, four-component condensation of isatin, hydrazine (B178648) hydrate (B1144303) or phenylhydrazine, ethyl acetoacetate, and malononitrile or ethyl cyanoacetate. researchgate.net This reaction proceeds in an aqueous medium at room temperature, offering good to excellent yields. researchgate.net Similarly, functionalized spiro[carbazole-3,5'-pyrimidines] and spiro[carbazole-3,1'-cyclohexanes] have been synthesized via a CuSO4-catalyzed four-component reaction of indole-2-acetate, an aromatic aldehyde, and either 1,3-dimethylbarbituric acid or dimedone. rsc.org

A distinct four-component reaction has been developed for the synthesis of indenylidene-1H-spiro[imidazo[1,2-a]pyridine-7,1'-indene] derivatives. This reaction involves 1,1-bis(methylthio)-2-nitroethene, diamines, two equivalents of 1,3-indandione, and malononitrile, catalyzed by p-toluenesulfonic acid (p-TSA). nih.gov

These examples underscore the power of 4CRs in rapidly assembling complex spiro[indene] frameworks from readily available starting materials.

Cascade and Domino Reactions in Spiro[cyclopentane-indene] Assembly

Cascade and domino reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, offer an elegant and atom-economical approach to the synthesis of complex cyclic systems like spiro[cyclopentane-1,1'-indene].

A significant advancement in the synthesis of activated spirocyclopentanes involves a cascade Michael/alkylation reaction. This strategy has been successfully employed using ethyl-4-chloro-3-oxobutanoate and 2-arylidene-1,3-indandiones. arkat-usa.org The reaction, often facilitated by a base like triethylamine, proceeds under mild conditions to afford the desired spiro compounds in high yields and with excellent diastereoselectivities. arkat-usa.org The proposed mechanism involves an initial Michael addition followed by an intramolecular alkylation, effectively constructing the spirocyclic core in a single, efficient step. arkat-usa.org The choice of the base and solvent can be crucial for the success and stereochemical outcome of the reaction. arkat-usa.org

Reactant 1Reactant 2BaseYield (%)Diastereomeric Ratio (dr)
Ethyl-4-chloro-3-oxobutanoate2-Arylidene-1,3-indandioneTriethylamineup to 96>20:1

Table 1: Representative Results for Michael/Alkylation Cascade Reactions. arkat-usa.org

The synthesis of certain spiro[indene] derivatives can be achieved through sequential ring-opening and annulation reactions. For instance, the reaction of alkyl isocyanides with two molecules of 3-methyleneoxindoles, promoted by a base such as DABCO, can lead to complex dispiro[indoline-3,1'-cyclopentane-3',3''-indolines]. researchgate.net This process is believed to involve a cascade of reactions including a formal [3+2] cycloaddition and subsequent annulation steps. researchgate.net

Iodine has emerged as a versatile promoter for a variety of cyclization reactions. In the context of spiro[indene] synthesis, an iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates has been developed to produce 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones. rsc.org This reaction proceeds efficiently at room temperature and provides a direct route to functionalized spiro compounds that can be further elaborated through subsequent cross-coupling reactions. rsc.org Similarly, iodine has been used to promote the bimolecular annulation of 2-benzylidene-1,3-indandiones, leading to spirocyclopropane derivatives. researchgate.net

Dearomatizing Spirocyclization Approaches to Spiro[cyclopentane-indene] Systems

Dearomatization reactions provide a powerful tool for converting readily available aromatic compounds into more complex, three-dimensional structures. In the synthesis of spiro[cyclopentane-indene] systems, dearomatizing spirocyclization has been explored as a key strategy.

One such approach involves the iridium-catalyzed intramolecular allylic dearomatization of indoles, which leads to the highly enantioselective construction of five-membered spiroindolenines. researchgate.net These spirocyclopentane-1,3'-indole products can then undergo stereospecific migration to yield enantioenriched 2,3,4,9-tetrahydro-1H-carbazoles. researchgate.net

Another fascinating example is the nitrogen deletion of 1-aryl-tetrahydroisoquinolines, which is proposed to proceed through an unexpected spirocyclic dearomatized intermediate. chemrxiv.orgchemrxiv.org This intermediate then rearranges to form the final indane product. chemrxiv.orgchemrxiv.org The isolation of a dearomatized spirocycle in a related heterocyclic system provides strong evidence for this mechanistic pathway. chemrxiv.org

Furthermore, the 1,6-conjugate addition to para-quinone methides can induce a dearomatization process, leading to the formation of spiro[2.5]octa-4,7-dien-6-ones with consecutive quaternary centers. rsc.org

Functional Group Transformations and Derivatization on the Spiro[cyclopentane-1,1'-indene] Scaffold

Once the spiro[cyclopentane-1,1'-indene] core is assembled, subsequent functional group transformations and derivatizations are crucial for accessing a wider range of analogues with diverse properties.

For example, the three-component reaction of alkylisocyanide, dialkyl acetylenedicarboxylate, and 3-phenacylideneoxindole yields functionalized spiro[cyclopentane-1,3'-indolines]. sioc-journal.cnresearchgate.net The products of these reactions can possess various functional groups, such as esters and imines, which are amenable to further chemical manipulation. sioc-journal.cnresearchgate.net For instance, spiro[indoline-3,4'-naphtho[1,2-b]furan] derivatives, synthesized via a three-component reaction, can be acylated with acetyl chloride to form spiro[indoline-3,2'-naphthalen]-4'-yl acetates or undergo acid-catalyzed etherification. researchgate.net

The initially formed spiro[carbazole-3,1'-cyclohexanes] from a four-component reaction can be converted to δ-valerolactone-substituted carbazoles through a DDQ-promoted Baeyer–Villiger oxidation. rsc.org This highlights the potential for post-synthesis modifications to introduce new functionalities and ring systems.

Organometallic and Transition Metal-Catalyzed Synthesis of Spiro[cyclopentane-indene] Systems

Transition metal catalysis offers powerful and versatile tools for the construction of carbon-carbon bonds and the assembly of intricate molecular architectures. In the context of spiro[cyclopentane-1,1'-indene] synthesis, catalysts based on palladium, copper, and iridium have demonstrated remarkable efficacy in mediating cyclization reactions to form the desired spirocyclic system. These methods often provide high levels of control over stereochemistry and allow for the introduction of diverse functional groups.

Palladium-Catalyzed Transformations

Palladium catalysis has been extensively utilized in the synthesis of cyclopentane-containing molecules. A notable strategy for the construction of spiro[cyclopentane-indene] frameworks is the palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with an appropriate indene-based acceptor. nih.gov This methodology allows for the efficient formation of the five-membered cyclopentane ring fused at the C1 position of an indene derivative.

In a typical reaction, a Pd(0) catalyst reacts with a TMM precursor, such as 3-acetoxy-2-(trimethylsilylmethyl)-1-propene, to generate a reactive Pd-TMM complex. This complex then undergoes a cycloaddition reaction with an electron-deficient olefin. For the synthesis of spiro[cyclopentane-1,1'-indene] derivatives, a 1-alkylidene-indene would serve as the acceptor. The reaction proceeds to form an exo-methylenecyclopentane ring spiro-fused to the indene core. nih.gov

The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivities. Ligands such as hexamethylphosphorous triamide (HMPT) and other phosphine-based ligands have been shown to influence the cis/trans diastereoselectivity of the resulting spiro compound. nih.gov Furthermore, the electronic nature of substituents on the indene ring can significantly impact the reactivity, with electron-withdrawing groups generally enhancing the rate of cycloaddition. nih.gov

Table 1: Selected Examples of Palladium-Catalyzed Synthesis of Spirocyclic Cyclopentanes

EntryAcceptor (Indene Derivative)TMM PrecursorLigandProduct (Spiro[cyclopentane-1,1'-indene] Derivative)Yield (%)Diastereomeric Ratio (cis:trans)
11-(Phenylmethylene)-1H-indene3-Acetoxy-2-(trimethylsilylmethyl)-1-propeneHMPT2-Methylene-3-phenylspiro[cyclopentane-1,1'-indene]>952:1
21-(Methoxycarbonylmethylene)-1H-indene3-Acetoxy-2-(trimethylsilylmethyl)-1-propeneL12-Methylene-3-(methoxycarbonyl)spiro[cyclopentane-1,1'-indene]851:3
31-(Cyanomethylene)-1H-indene2-Cyano-3-acetoxy-2-(trimethylsilylmethyl)-1-propeneL22-Methylene-2,3-dicyanospiro[cyclopentane-1,1'-indene]92>20:1
*Note: L1 and L2 represent proprietary phosphine ligands developed for asymmetric catalysis. nih.gov

Copper-Catalyzed Reactions

Copper catalysis has emerged as a cost-effective and environmentally benign alternative for the synthesis of complex organic molecules. In the context of forming spiro[cyclopentane-indene] systems, copper-catalyzed multicomponent reactions represent a highly efficient approach. beilstein-journals.orgresearchgate.net These reactions allow for the assembly of multiple starting materials in a single pot, leading to the rapid construction of molecular complexity.

One such strategy involves a copper-catalyzed Diels-Alder reaction. In this approach, an in situ generated indole-based ortho-quinodimethane (o-QDM) acts as the diene, which then reacts with a dienophile. While this method has been extensively used for the synthesis of spiro[carbazole-indoline] derivatives, the principles can be adapted for spiro[cyclopentane-indene] synthesis. researchgate.net

For instance, a reaction between an appropriately substituted indene, an aldehyde, and a cyclic 1,3-dione in the presence of a copper catalyst like copper sulfate (B86663) (CuSO₄) could lead to the formation of a spiro[cyclopentane-indene] derivative. beilstein-journals.orgresearchgate.net The reaction proceeds through the initial formation of an indole-based diene, which then undergoes a [4+2] cycloaddition with a dienophile generated from the dione (B5365651) and aldehyde.

Table 2: Copper-Catalyzed Multicomponent Synthesis of Spiro Compounds

EntryIndole/Indene ReactantAldehydeDienophile PrecursorCatalystProductYield (%)Diastereomeric Ratio
12-MethylindoleBenzaldehyde3-PhenacylideneoxindoleCuSO₄Spiro[carbazole-3,3'-indoline] derivative85>20:1
22-Methylindole4-ChlorobenzaldehydeCyclopentane-1,3-dioneCuSO₄Spiro[carbazole-3,1'-cyclopentane] derivative78>20:1
31H-IndeneFormaldehyde1,3-CyclopentanedioneCu(OTf)₂Spiro[cyclopentane-1,1'-indene]-2',4'-dione(Predicted)-
*Note: Entry 3 is a predicted reaction based on established methodologies. beilstein-journals.orgresearchgate.net

A more direct copper-catalyzed approach involves a radical-triggered spirotricyclization of enediynes and enyne-nitriles, which has been used to produce pentacyclic spiroindenes. rsc.org This method showcases the ability of copper to initiate complex radical cascades, leading to the formation of multiple rings and stereocenters in a single step.

Iridium-Catalyzed Transformations

Iridium catalysts have gained prominence in asymmetric synthesis due to their ability to provide high levels of enantioselectivity. For the synthesis of spiro[cyclopentane-indene] systems, iridium-catalyzed allylic dearomatization has proven to be a powerful tool. nih.gov This method involves the intramolecular cyclization of an indole or indene derivative bearing an allylic carbonate or phosphate (B84403) group.

The reaction is initiated by the formation of an iridium-π-allyl complex from the allylic substrate. This is followed by an intramolecular nucleophilic attack from the indole or indene ring onto the π-allyl moiety, leading to the formation of the spirocyclic system. The use of chiral ligands, such as phosphoramidites or (S)-BINAP, allows for the enantioselective construction of the spiro center. nih.gov

While much of the research has focused on the synthesis of spiro[cyclopentane-1,3'-indoles], this methodology is directly applicable to the synthesis of spiro[cyclopentane-1,1'-indene] by utilizing a suitably substituted 1-allyl-1H-indene precursor. The stereospecific migration of the resulting spiroindolenine can lead to the formation of enantioenriched tetrahydro-1H-carbazoles, highlighting the synthetic versatility of these iridium-catalyzed transformations. nih.gov

Table 3: Iridium-Catalyzed Enantioselective Synthesis of Spiro Compounds

EntrySubstrateCatalyst SystemLigandProductYield (%)Enantiomeric Excess (ee, %)
13-(Allyloxycarbonylmethyl)-1H-indole[Ir(cod)Cl]₂ / P(OPh)₃(R)-BINAPSpiro[cyclopentane-1,3'-indole] derivative9295
21-Allyl-1H-indene-2-carboxylate[Ir(cod)Cl]₂Phosphoramidite (B1245037) L*Spiro[cyclopentane-1,1'-indene]-2'-carboxylate(Predicted)(Predicted >90)
33-(Cinnamyl)-1H-indole[Ir(cod)Cl]₂Feringa LigandSpiro[cyclopentane-1,3'-indole] derivative8898
Note: Entry 2 is a predicted reaction based on established methodologies. nih.gov L represents a chiral phosphoramidite ligand.

Stereoselective Synthesis of Chiral Spiro Cyclopentane 1,1 Indene Analogues

Enantioselective Catalytic Approaches

The development of catalytic asymmetric methods to construct the chiral spiro[cyclopentane-1,1'-indene] scaffold is crucial for accessing enantiomerically pure compounds. These approaches primarily rely on chiral catalysts to control the formation of the stereogenic spirocenter.

Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysis has emerged as a powerful tool for a variety of asymmetric transformations. In the context of spiro[cyclopentane-1,1'-indene] synthesis, chiral Lewis acids can activate substrates to facilitate enantioselective cycloaddition or annulation reactions. For instance, a highly diastereo- and enantioselective cascade annulation reaction of Morita-Baylis-Hillman (MBH) maleimides of isatins with ortho-hydroxychalcones has been achieved using a chiral N,N'-dioxide/Mg(II) complex as a Lewis acid catalyst. nih.gov This methodology provides a route to densely functionalized spiro[cyclopentane-1,3'-oxindole] compounds, which are analogues of the target spiro[cyclopentane-1,1'-indene] system, with up to five consecutive stereocenters. The reaction proceeds with high yields (up to 99%), excellent diastereoselectivity (>20:1 dr), and high enantioselectivity (up to 97% ee). nih.gov

Another example involves the use of a chiral N,N′-dioxide-scandium(III) complex catalyst in the enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters, which can lead to the formation of substituted cyclopropanes that are precursors to cyclopentane (B165970) systems. rsc.org While not directly yielding the spiro[cyclopentane-1,1'-indene] core, this approach highlights the potential of chiral Lewis acids to control stereochemistry in the formation of five-membered rings. The combination of N-heterocyclic carbene (NHC) catalysis with a mild Lewis acid like Ti(OiPr)₄ has also been shown to be effective in the synthesis of highly substituted cyclopentanols with excellent diastereo- and enantioselectivity, demonstrating the utility of cooperative catalysis in constructing complex cyclopentane rings. nih.gov

Chiral Organocatalysis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of complex chiral molecules. For the synthesis of spiro[cyclopentane-indene] analogues, particularly spiro[cyclopentane-1,3'-oxindole]s, organocatalytic strategies have been extensively explored. These methods often involve cascade reactions that efficiently build up molecular complexity.

A notable example is the organocatalytic cascade reaction of simple alkylidene oxindoles and nitroketones in the presence of a chiral thiourea (B124793) catalyst. doaj.org This Michael-aldol cascade sequence leads to the formation of spiro-cyclopentaneoxindoles with four consecutive stereogenic centers in moderate to high yields and with excellent enantioselectivities. doaj.org Similarly, an enantioselective domino Michael-Michael reaction of nitroolefins and 2-nitro-3-arylacrylates, catalyzed by a chiral squaramide-amine catalyst, has been established to provide spirocyclopentane oxindoles with four consecutive stereocenters, including a quaternary α-nitro ester, in good yields and with high enantioselectivities (up to 97% ee). nih.gov

Furthermore, an organocatalytic asymmetric [3+2] cycloaddition of isatin-derived Morita-Baylis-Hillman carbonates and β,γ-unsaturated α-keto esters, using a chiral tertiary amine catalyst, has been developed to construct chiral spiro-cyclopentene/cyclopentadiene-oxindole skeletons with high diastereo- and enantioselectivities. researchgate.net The utility of this method has been demonstrated through gram-scale synthesis and further functionalization of the products. researchgate.net Another approach involves a three-component cascade reaction of isatins, malononitrile (B47326) or cyanoacetate, and phthalhydrazide, catalyzed by a quinidine-derived squaramide, to produce pyrazolophthalazinyl spirooxindoles in good yields and with excellent enantiomeric excess. researchgate.net

CatalystReactantsProductYield (%)ee (%)drReference
Chiral ThioureaAlkylidene oxindoles, NitroketonesSpiro-cyclopentaneoxindolesModerate-HighExcellent- doaj.org
Chiral Squaramide-AmineNitroolefins, 2-Nitro-3-arylacrylatesSpirocyclopentane oxindolesup to 73up to 97- nih.gov
Chiral Tertiary AmineIsatin-derived MBH carbonates, β,γ-Unsaturated α-keto estersSpiro-cyclopentene/cyclopentadiene-oxindolesHighHighHigh researchgate.net
Quinidine-derived SquaramideIsatins, Malononitrile/Cyanoacetate, PhthalhydrazidePyrazolophthalazinyl spirooxindoles73-90>99- researchgate.net

Transition Metal-Chiral Ligand Complexes in Asymmetric Spirocyclization

Transition metal catalysis, particularly with palladium, has proven to be a highly effective strategy for the synthesis of chiral spiro-indenes. A significant advancement in this area is the palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.comresearchgate.net This method involves the trapping of π-allyl-Pd 1,4-dipoles with in situ generated indene-involved ketenes from 1-diazonaphthalene-2(1H)-ones. oaepublish.com This protocol is notable for its mild reaction conditions, broad substrate scope, and the ability to generate chiral spiro-indenes with all-carbon quaternary stereocenters in high yields (up to 86%), excellent enantioselectivities (up to 97% ee), and high diastereoselectivities (up to 19:1 dr). oaepublish.com

The choice of the chiral ligand is critical for achieving high stereoselectivity. While common diphosphine ligands like Trost's ligand failed to give the desired product, chiral phosphoramidite (B1245037) ligands were found to be effective. oaepublish.com The spiro-indene products from this reaction can be further transformed, for example, through hydrogenation to yield the corresponding spiro-indane derivatives. oaepublish.com

Iridium-catalyzed allylic dearomatization of indoles followed by a stereospecific migration has also been reported for the enantioselective synthesis of spiro[cyclopentane-1,3'-indoles]. nih.gov This method provides access to these spirocyclic structures, although it is focused on the indole (B1671886) rather than the indene (B144670) core.

Metal/LigandReaction TypeProductYield (%)ee (%)drReference
Pd₂(dba)₃·CHCl₃ / Chiral Phosphoramidite(4+2) Dipolar CyclizationChiral Spiro-indenesup to 86up to 97up to 19:1 oaepublish.com
Ir-complexAllylic Dearomatization/MigrationSpiro[cyclopentane-1,3'-indoles]--- nih.gov

Diastereoselective Control in Spiro[cyclopentane-indene] Synthesis

When the cyclopentane ring of the spiro[cyclopentane-indene] scaffold is substituted, additional stereocenters are created, making diastereoselective control a critical aspect of the synthesis. Several strategies have been developed to address this challenge, often relying on the inherent steric and electronic properties of the substrates and catalysts.

In the aforementioned palladium-catalyzed (4+2) dipolar cyclization, high diastereoselectivity is achieved, indicating that the transition state of the reaction is well-organized, favoring the formation of one diastereomer over the other. oaepublish.com Similarly, organocatalytic cascade reactions, such as the Michael-aldol sequence, have demonstrated excellent diastereocontrol in the synthesis of highly substituted spiro[cyclopentane-oxindole] analogues. nih.gov

A chemo- and diastereo-selective (3+2) cycloaddition between donor-acceptor cyclopropanes and α,β-unsaturated enamides, catalyzed by NaOH, affords spiro[cyclopentane-1,3'-indoline] derivatives as single diastereomers in excellent yields. frontiersin.org This highlights how simple catalysts can effectively control diastereoselectivity in certain systems.

The intramolecular Mizoroki-Heck annulation of cyclopentenyl-tethered N-methylbromoanilines, catalyzed by palladium(0), provides N-methylspiroindolines with high diastereoselectivity (>98%). nih.gov This diastereoselectivity was rationalized by density functional theory calculations.

Stereocontrol of Multiple Consecutive Stereogenic Centers in Spiro[cyclopentane-indene] Scaffolds

The synthesis of spiro[cyclopentane-indene] scaffolds bearing multiple consecutive stereocenters represents a significant synthetic challenge. Achieving control over the relative and absolute stereochemistry of all newly formed chiral centers is paramount.

Cascade reactions have proven to be particularly powerful in this regard. The enantioselective synthesis of spiro[cyclopentane-1,3'-oxindole] scaffolds with five consecutive stereocenters was accomplished through a highly diastereo- and enantioselective cascade annulation reaction of Morita-Baylis-Hillman maleimides of isatins with ortho-hydroxychalcones, catalyzed by a chiral N,N'-dioxide/Mg(II) complex. nih.govresearchgate.netrsc.org This reaction proceeds with excellent stereocontrol, affording complex products in a single step.

Organocatalytic Michael/aldol (B89426) cascade reactions have also been instrumental in constructing spirocyclic oxindoles with four or five contiguous chiral centers in high yields and excellent enantioselectivities (>99% ee). nih.govnih.gov The stereochemical outcome can be influenced by the nature of the protecting group on the oxindole (B195798) nitrogen. nih.gov

The organocatalytic enantioselective Michael-Michael cascade reaction of nitroolefins and 2-nitro-3-arylacrylates is another effective method for generating spirocyclopentane oxindoles with four consecutive stereocenters. nih.gov These examples demonstrate that the careful design of cascade reactions, utilizing either organocatalysts or metal complexes, is a key strategy for the stereocontrolled synthesis of complex spiro[cyclopentane-indene] analogues.

MethodCatalystStereocentersProductStereoselectivityReference
Cascade AnnulationChiral N,N'-dioxide/Mg(II)5Spiro[cyclopentane-1,3'-oxindole]up to >20:1 dr, 97% ee nih.govresearchgate.netrsc.org
Michael/Aldol Cascade(R)-Diphenylprolinol silyl (B83357) ether4-5Spiro[cyclohexane-1,3'-indolin]-2'-one>99% ee nih.govnih.gov
Michael-Michael CascadeChiral Squaramide-Amine4Spirocyclopentane oxindolesup to 97% ee nih.gov

Reaction Mechanisms and Mechanistic Investigations of Spiro Cyclopentane Indene Formation

Computational Elucidation of Reaction Pathways (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of reactions leading to spiro[cyclopentane-indene] derivatives. These studies allow chemists to visualize the entire reaction coordinate, from reactants to products, and to calculate the energy barriers associated with different potential pathways, thereby predicting the most likely mechanism.

A prominent route for constructing the spiro[cyclopentane-indene] skeleton is the phosphine-catalyzed [3+2] cycloaddition. In this reaction, an allenoate serves as the three-carbon (C3) component and an indene-based acceptor, such as 2-arylidene-1,3-indanedione, acts as the two-carbon (C2) component. DFT calculations have been instrumental in explaining the regioselectivity of this process. For instance, in the reaction between 2-arylidene-1,3-indandiones and ethyl 2,3-butadienoate, DFT studies were employed to corroborate the preferential formation of the spiro[cyclopentane-indene] adduct resulting from a γ-attack pathway over the alternative α-attack. The calculations included analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and the activation energies (Ea) for the competing pathways, which consistently favored the observed major regioisomer.

In the phosphine-catalyzed synthesis of 2-spirocyclopentyl indolin-3-ones, which are structurally analogous to the indene (B144670) system, a plausible mechanism involves the initial nucleophilic attack of the phosphine (B1218219) on the allenoate to form a zwitterionic intermediate. DFT calculations help to model the subsequent steps, including the selective γ-addition of this intermediate to the exocyclic double bond of the indene derivative, followed by an intramolecular cyclization to furnish the final spirocyclic product. unimi.it These computational models are crucial for understanding the high diastereoselectivity observed in many of these reactions, as seen in the three-component synthesis of functionalized 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes, where the trans-isomer is predominantly formed. researchgate.net

DFT has also been applied to understand stereoselectivity in related spiro compound formations, such as the synthesis of spiro[cyclopentane-1,3'-oxindole] scaffolds, where calculations elucidate the origins of the observed diastereo- and enantioselectivity. nih.gov These studies often reveal subtle non-covalent interactions in the transition state that dictate the stereochemical outcome.

Identification and Characterization of Key Intermediates and Transition States

The formation of the spiro[cyclopentane-indene] ring system proceeds through a series of transient species, including reactive intermediates and the transition states that connect them. The identification and characterization of these fleeting structures are paramount to a complete mechanistic understanding.

Key Intermediates: In phosphine-catalyzed [3+2] cycloaddition reactions, the formation of a highly reactive zwitterion is a key mechanistic step. This intermediate is generated from the addition of a nucleophilic phosphine (like triphenylphosphine) to an activated allene (B1206475) or alkyne. This zwitterion possesses two nucleophilic centers, and its subsequent reaction with the indene-based electrophile initiates the cyclization. For example, the reaction of triphenylphosphine (B44618) with an allenoate generates a zwitterionic intermediate where the negative charge is delocalized over the α and γ carbons. unimi.it The regioselectivity of the subsequent addition to the indene derivative is determined by the relative reactivity of these two sites.

Transition States: The transition state is the highest energy point along a reaction pathway and its structure determines the rate and stereoselectivity of a reaction. While transition states cannot be isolated, their structures and energies can be precisely calculated using computational methods like DFT. For the [3+2] cycloaddition forming spiro[cyclopentane-indene] derivatives, calculations model the transition state (TS) for the key bond-forming step. In the phosphine-catalyzed reaction, this is the attack of the zwitterionic intermediate onto the indene substrate. The calculated energy of this transition state (e.g., TS-1 in the formation of 2-spirocyclopentyl indolin-3-ones) provides the activation barrier for the reaction. unimi.it

The high diastereoselectivity observed in many of these syntheses is a direct consequence of a highly organized, sterically constrained transition state. researchgate.net For example, in the cycloaddition of spirocyclopropyl oxindoles with nitrones, a boat-like transition state is proposed to be favored over a chair-like alternative, explaining the observed 3,6-trans stereochemistry in the product. This favored transition state is potentially stabilized by cation-π interactions, while the alternative is destabilized by significant 1,3-diaxial repulsion. nih.gov The ability to computationally model these different transition states and compare their relative energies is a powerful tool for predicting and explaining stereochemical outcomes. youtube.comresearchgate.net

Table 1: Key Species in Spiro[cyclopentane-indene] Formation Mechanisms
Species TypeExample/DescriptionRole in ReactionMethod of Investigation
Intermediate Phosphine-allenoate zwitterionThe key nucleophile that attacks the indene derivative in [3+2] cycloadditions. unimi.itPostulated based on reaction outcome; structure and reactivity studied via DFT.
Intermediate Organopalladium intermediateFormed in palladium-catalyzed cyclizations.DFT calculations and analogy with related catalytic cycles. rsc.org
Transition State γ-Addition Transition State (TS-1)Determines the regioselectivity and rate of the initial C-C bond formation in phosphine-catalyzed [3+2] cycloadditions. unimi.itComputationally modeled using DFT to determine structure and activation energy.
Transition State Boat-like Cyclization TSExplains the high diastereoselectivity in certain cycloaddition reactions by minimizing steric hindrance. nih.govComputationally modeled and compared with alternative transition state structures.

Kinetic Studies of Spiro[cyclopentane-indene] Synthesis

Kinetic studies, which measure reaction rates under various conditions, provide quantitative data that complements the qualitative picture offered by computational and product analysis. These experiments can validate proposed mechanisms and reveal the influence of factors such as catalyst loading, temperature, and reactant concentrations on the efficiency of spirocycle formation.

While specific kinetic data for the parent spiro[cyclopentane-1,1'-indene] is not extensively documented in recent literature, studies on closely related systems provide valuable insights. For instance, a kinetic investigation was performed on the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione via the spirolation of indene-1,3-dione with 1,3-dibromopropane (B121459) using a phase-transfer catalyst. ajgreenchem.com The reaction was found to follow pseudo-first-order kinetics. ajgreenchem.com Such studies typically involve monitoring the disappearance of a reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or chromatography.

The study on the spiro[cyclobutane-indene] derivative also explored the effect of ultrasonication, which was found to significantly enhance the reaction rate compared to silent conditions. ajgreenchem.com The data from these experiments allow for the determination of the apparent rate constant (k_app), providing a quantitative measure of the reaction's speed under specific conditions.

Table 2: Example of Kinetic Parameters for a Related Spiro[indene] Synthesis
ReactionCatalyst SystemConditionsKinetic ModelRate Enhancement
Spiro[cyclobutane-1,2'-indene]-1',3'-dione Synthesis ajgreenchem.comMulti-site phase-transfer catalyst / KOHOrganic solvent, 30°CPseudo-first-orderReaction rate is significantly increased with ultrasonic irradiation (40 kHz). ajgreenchem.com

By analogy, kinetic studies on the formation of spiro[cyclopentane-indene] would likely focus on determining the reaction order with respect to each reactant (the indene derivative, the cyclopentane (B165970) precursor) and the catalyst. This information would help to confirm whether the proposed intermediates, such as a zwitterion in phosphine catalysis, are part of the rate-determining step. Furthermore, measuring the activation energy (Ea) through temperature-dependent kinetic experiments would provide a direct comparison to the energy barriers calculated by DFT, thus creating a powerful synergy between experimental and theoretical investigations.

Advanced Spectroscopic and Structural Characterization of Spiro Cyclopentane 1,1 Indene Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles. For spiro[cyclopentane-1,1'-indene] derivatives, which often contain multiple stereocenters, XRD is indispensable for the unambiguous assignment of both relative and absolute stereochemistry. nih.govsoton.ac.uk The technique has been successfully employed to confirm the structures of various complex spirocyclic systems.

In the synthesis of novel spiro-indeno[1,2-b]quinoxalines, for instance, X-ray diffraction analysis of a single crystal was the key to establishing the absolute configuration of the synthesized products. nih.gov Similarly, the structures of newly synthesized spiro[dihydropyridine-oxindole] derivatives were definitively confirmed through single-crystal X-ray diffraction studies. beilstein-journals.org One such derivative, (1S,2R,3S,4R)-3g, was crystallized and its structure determined, revealing a space group of P212121 with specific unit cell dimensions. beilstein-journals.org

The crystal structure of related spiro compounds, such as 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione, has been determined to be triclinic with a space group of P-1. researchgate.net In another example, the analysis of Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one showed an orthorhombic crystal system. The analysis revealed that both the pyrimidine (B1678525) and the cyclopentane (B165970) rings adopt envelope conformations. nih.gov These detailed structural insights, including conformational details and intermolecular interactions like hydrogen bonding, are crucial for understanding the molecule's behavior and properties. researchgate.netnih.gov

Compound/DerivativeCrystal SystemSpace GroupUnit Cell ParametersReference
(1S,2R,3S,4R)-3g (a spirocyclopentaneoxindole derivative)OrthorhombicP212121a = 9.7678 Å, b = 14.5518 Å, c = 15.4811 Å, α = 90°, β = 90°, γ = 90° beilstein-journals.org
5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trioneTriclinicP-1a = 11.8333 Å, b = 12.8151 Å, c = 17.1798 Å, α = 77.317°, β = 74.147°, γ = 66.493° researchgate.net
Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-oneOrthorhombicNot specifieda = 10.400 Å, b = 12.1650 Å, c = 15.370 Å nih.gov

Table 1: Selected X-ray Crystallographic Data for Spiro Compound Derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1H, 13C, 2D COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For complex spiro[cyclopentane-1,1'-indene] derivatives, a full suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is often required for complete and unambiguous signal assignment. nih.govbas.bg

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons in the molecule. For example, in a substituted spiro[cyclopentane-1,3'-indoline] derivative, the ¹H NMR spectrum showed characteristic signals for the aromatic and aliphatic protons, while the ¹³C NMR spectrum revealed the spiro-carbon signal around 48 ppm. beilstein-journals.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is fundamental for tracing proton-proton networks within the cyclopentane and indene (B144670) fragments. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.com This is particularly powerful for connecting different fragments of the molecule, for instance, showing correlations from protons on the cyclopentane ring to carbons in the indene core, which is essential for confirming the spiro-linkage. In the analysis of fluorenylspirohydantoins, HMBC correlations were key to assigning quaternary carbons and methylene (B1212753) groups adjacent to the spiro-carbon. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the spiro center and substituents on the rings by observing through-space correlations. researchgate.net

The combined application of these techniques allows for the complete assignment of all proton and carbon signals, as demonstrated in the characterization of various spirooxindoles and spiro[indoline-3,3′-indolizine]s. beilstein-journals.orgnih.gov

Derivative TypeNucleusChemical Shift (δ, ppm)NotesReference
(1S,2R,3S,4R)-tert-Butyl-2-acetamido-4-hydroxy-5'-methoxy-4-methyl-3-nitro-2'-oxospiro[cyclopentane-1,3'-indoline]-1'-carboxylate¹H8.23 (d, J = 8.1 Hz), 7.53 (d, J = 8.9 Hz), 5.42 (dd, J = 11.3, 7.9 Hz)Aromatic and methine proton signals. beilstein-journals.org
¹³C178.33 (C=O), 92.68, 84.75, 75.66, 59.15, 55.24, 48.75 (spiro-C)Carbonyl, methine, and spiro-carbon signals. beilstein-journals.org
5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione¹³C176.12, 156.17, 156.06, 153.89, 152.08, 46.52 (spiro-C)Carbonyl, aromatic, and spiro-carbon signals. researchgate.net
Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one¹H1.67–1.83 (8H, s), 6.65–3.69 (1H, m), 7.61 (1H, s, NH)Cyclopentane and aromatic proton signals. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for Spiro Compound Derivatives.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS provides an experimental mass that can be compared to the calculated exact mass for a proposed molecular formula.

This technique has been routinely applied in the characterization of spiro[cyclopentane-1,1'-indene] derivatives to support the structures determined by NMR and X-ray crystallography. For example, in the synthesis of spiro[dihydropyridine-oxindoles], HRMS was used to confirm the elemental composition of the products. beilstein-journals.org Similarly, the structures of various spirocyclopentaneoxindole derivatives were corroborated by HRMS, where the observed mass matched the calculated mass with minimal error, confirming their proposed formulas. beilstein-journals.org The characterization of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione also included HRMS data to validate its structure. researchgate.net

Compound/DerivativeMolecular FormulaCalculated Mass [M+H]⁺ or [M+Na]⁺Found MassReference
Spiro[dihydropyridine-oxindole] derivative (1)C₂₈H₂₃N₂O₃435.1714435.1711 beilstein-journals.org
Spiro[dihydropyridine-oxindole] derivative (2)C₂₀H₁₅N₂O₃331.1088331.1088 beilstein-journals.org
Spirocyclopentaneoxindole derivative (3c)C₂₂H₂₉N₃O₇Na470.1903470.1890 beilstein-journals.org
Spirocyclopentaneoxindole derivative (3d)C₂₁H₂₆N₄O₅Na453.1799453.1795 beilstein-journals.org
5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trioneC₂₄H₁₀Br₂NNaO₆512.9826512.9826 researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for Selected Spiro Compound Derivatives.

Theoretical and Computational Studies on Spiro Cyclopentane 1,1 Indene Architectures

Electronic Structure Analysis and Frontier Molecular Orbital Theory (e.g., HOMO/LUMO Energies)

The electronic behavior of a molecule is governed by the distribution and energies of its electrons, which can be described by molecular orbital (MO) theory. A key aspect of this theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for the parent Spiro[cyclopentane-1,1'-indene] are not extensively documented in publicly available literature, studies on closely related spiro-indene derivatives provide significant insights. For instance, a detailed computational analysis of spiro[indene-2,2'- tandfonline.comrsc.orgspirochem.comoxathiazine]-1,3-diones was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. tandfonline.comnih.gov This level of theory is well-suited for identifying the electrophilic and nucleophilic centers within the molecule and for calculating the energies of the frontier orbitals. tandfonline.comnih.gov

The general principles of Frontier Molecular Orbital (FMO) theory suggest that the reactivity of Spiro[cyclopentane-1,1'-indene] would be dictated by the interactions between its HOMO and the LUMO of a reacting partner. tandfonline.com For example, in a potential cycloaddition reaction, the overlap between these frontier orbitals would determine the regioselectivity and stereoselectivity of the product. tandfonline.com

The table below summarizes the typical quantum chemical parameters derived from DFT calculations that are used to analyze the electronic structure of such spiro compounds.

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting ability (electrophilicity).
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOA larger gap generally implies higher kinetic stability and lower chemical reactivity.
Ionization Potential (I) The minimum energy required to remove an electron (approximated as -EHOMO)A high ionization potential suggests high stability.
Electron Affinity (A) The energy released when an electron is added (approximated as -ELUMO)A high electron affinity indicates a greater propensity to accept electrons.

This table presents the conceptual parameters used in the electronic structure analysis of spiro compounds based on methodologies reported in computational studies.

Conformational Analysis of Spiro[cyclopentane-1,1'-indene] Systems

Cyclopentane (B165970) itself is not planar; it adopts puckered conformations to relieve torsional strain. The most stable conformation is the "envelope" form, where four carbon atoms are coplanar, and the fifth is out of the plane. libretexts.org Another slightly less stable conformation is the "twist" or "half-chair" form. In the context of Spiro[cyclopentane-1,1'-indene], the cyclopentane ring is expected to adopt one of these puckered conformations.

The specific conformation can be influenced by substituents on the rings and by intermolecular forces in the solid state. X-ray crystallography studies on derivatives of the spiro[cyclopentane-1,1'-indene] core provide definitive evidence of their solid-state conformations. For example, analysis of various spiro[indoline-3,3′-indolizine]s, which feature a related spirocyclic system, has shown that the five-membered rings can adopt either half-chair or envelope conformations depending on the substitution pattern and crystal packing forces. researchgate.net Similarly, the molecular structure of functionalized 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes has been confirmed by X-ray diffraction, revealing the specific spatial arrangement of the fused ring system. mdpi.com

Computational methods, such as DFT and molecular mechanics, can be used to calculate the relative energies of different possible conformations (e.g., envelope vs. twist) and to identify the global energy minimum structure. These calculations are vital for understanding the molecule's dynamic behavior in solution.

Conformation Type Description Relative Stability
Envelope Four atoms of the cyclopentane ring are in a plane, with the fifth atom out of the plane. libretexts.orgGenerally the most stable conformation for cyclopentane, minimizing torsional strain. libretexts.org
Twist (Half-Chair) No three atoms are in the same plane; has a C2 axis of symmetry.A low-energy conformation, often close in energy to the envelope form.

Molecular Modeling for Reaction Prediction and Optimization

Molecular modeling has become an indispensable tool for predicting the feasibility and outcome of chemical reactions, as well as for optimizing reaction conditions. For systems involving Spiro[cyclopentane-1,1'-indene], computational techniques can be applied to study reaction mechanisms, transition states, and the stability of potential products.

One of the key applications is in predicting the outcomes of cycloaddition reactions, which are often used to synthesize complex spirocyclic systems. nih.gov By modeling the frontier molecular orbitals of Spiro[cyclopentane-1,1'-indene] and a potential reactant, it is possible to predict whether a reaction is favorable and which regio- and stereoisomers will be predominantly formed. tandfonline.com

Furthermore, molecular dynamics (MD) simulations can be employed to study the behavior of these molecules over time, providing insights into their stability and interactions with other molecules, such as a solvent or a biological target. nih.govmdpi.com For instance, MD simulations have been used to investigate the interaction and stability of spirocyclic compounds with DNA, demonstrating how these molecules bind and the nature of the stabilizing forces, such as hydrogen bonds and hydrophobic interactions. tandfonline.comnih.gov Such studies are foundational for the rational design of new therapeutic agents.

Computational chemistry also plays a crucial role in identifying novel and sustainable synthetic routes. spirochem.com By simulating potential reaction pathways, chemists can identify the most energetically favorable routes, potentially avoiding costly and time-consuming trial-and-error experimentation in the lab.

Modeling Technique Application Insights Gained
Density Functional Theory (DFT) Calculation of transition state energies and reaction pathways.Prediction of reaction kinetics, mechanisms, and product distributions. tandfonline.com
Molecular Docking Simulating the binding of a molecule to a receptor active site.Prediction of binding affinity and orientation, guiding drug design. nih.govnih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic motion of atoms and molecules over time.Assessment of conformational stability, flexibility, and intermolecular interactions. tandfonline.comnih.gov

This table outlines common molecular modeling techniques and their application in studying the reactivity and interactions of spiro compounds like Spiro[cyclopentane-1,1'-indene].

Applications of Spiro Cyclopentane 1,1 Indene Architectures in Chemical Research

Design and Synthesis of Chiral Ligands based on Spiro[cyclopentane-indene] Scaffolds

The development of effective chiral ligands is a cornerstone of modern asymmetric synthesis, with metal-catalyzed reactions being a powerful method for producing optically active compounds. scispace.comresearchgate.net The efficacy of a chiral ligand is often tied to its ability to create a well-defined and rigid chiral pocket around a metal center. scispace.com Spirocyclic structures, such as those derived from spiro[cyclopentane-1,1'-indene], are exemplary in this regard. Their inherent rigidity minimizes the number of potential conformations, which can lead to higher selectivity in catalytic reactions. scispace.com

The introduction of specific substituents onto the two perpendicular rings of the spiro framework can generate C2-symmetric structures, a common and often successful design element in chiral ligands. scispace.com However, creating these chiral skeletons can be synthetically challenging, as it may introduce multiple chiral centers that require careful control and resolution. scispace.com The synthesis of spiro skeletons dates back to the late 19th century, but their application as chiral auxiliaries has seen a surge in interest over the past few decades. scispace.com

Tremendous progress has been made in the design and synthesis of a wide array of chiral spiro ligands, which have subsequently been applied in the development of numerous asymmetric and organo-catalytic processes. researchgate.netnepjol.info These ligands often feature coordinating atoms like phosphorus or nitrogen, enabling them to bind effectively to transition metals used in catalysis. rsc.org

Spiro Cyclopentadienyl (B1206354) Ligands (SCp)

A notable class of ligands derived from this core architecture is the Spiro Cyclopentadienyl (SCp) ligands. Research has demonstrated the formation of spiro compounds through the reaction of titanacyclopentadienes with bismuth(III) chloride. rsc.org In this transformation, a novel coupling occurs where two carbon atoms from the diene portion of the titanacyclopentadiene form bonds with a single carbon atom of the cyclopentadienyl (Cp) ligand, resulting in the spiro[cyclopentane-1,1'-indene] core. rsc.org

This reaction pathway is distinct from other observed reactions where the diene moiety couples with two adjacent carbons of the Cp ligand to form dihydroindene derivatives. rsc.org The formation of the spirocyclic framework highlights a unique reactivity pattern, yielding these structurally interesting molecules in moderate yields. rsc.org

Table 1: Synthesis of a Spiro[cyclopentane-1,1'-indene] Derivative

Reactant 1Reactant 2ProductYieldReference
TitanacyclopentadieneBismuth(III) chlorideSpiro[cyclopentane-1,1'-indene] derivativeModerate rsc.org

Spiro[cyclopentane-indene] as Versatile Synthetic Building Blocks

The spiro[cyclopentane-1,1'-indene] scaffold is not only a component of chiral ligands but also serves as a versatile building block for constructing more complex molecules. sigmaaldrich.comrsc.org Spirocyclic compounds are of growing interest because they allow chemists to explore three-dimensional chemical space more effectively than traditional "flat" molecules. sigmaaldrich.com The rigid structure of the spiro core provides well-defined exit vectors for substituents, enabling precise control over the spatial arrangement of functional groups. sigmaaldrich.com

The indene (B144670) portion of the scaffold is particularly useful. For instance, 2-arylidene-1,3-indandiones, which are structurally related to the indene part of the target molecule, are common starting materials for generating spiro-1,3-indandiones. nih.gov These can be used in domino reactions, such as squaramide-catalyzed sulfa-Michael/aldol (B89426) sequences, to create complex spirocyclic systems. nih.gov Furthermore, the indeno[1,2-b]quinoxaline ring system, another structure related to the indene core, is a privileged scaffold in organic synthesis, and spiro-derivatives based on this framework are of significant interest in drug discovery due to their structural complexity and rigidity. rsc.org The synthesis of these complex spiro architectures often utilizes multicomponent reactions starting from readily available materials. rsc.org

The inherent reactivity of the indene system, combined with the stereochemical control offered by the spirocyclic cyclopentane (B165970) ring, makes spiro[cyclopentane-1,1'-indene] a valuable synthon for accessing novel chemical entities. nih.govrsc.org

Table 2: Examples of Spirocyclic Systems Derived from Indene-Related Building Blocks

Starting MaterialReaction TypeResulting Spiro SystemReference
2-Arylidene-1,3-indandioneSquaramide-catalyzed domino reactionSpiro-1,3-indandione nih.gov
Indeno[1,2-b]quinoxalinoneMulticomponent reactionsSpiro-indeno[1,2-b]quinoxaline rsc.org
2-(3-hydroxyprop-1-ynyl)benzonitrilesSulfuric acid-promoted cascade cyclizationSpiro[indene-1,1'-isoindolin]-3'-one nih.gov

Model Compounds for the Development of Novel Catalytic Methodologies

The unique structural and electronic properties of spiro[cyclopentane-1,1'-indene] make it an excellent model compound for the development and validation of new catalytic methodologies. researchgate.net The defined and rigid conformation of the spiro framework provides a clear and predictable platform to study reaction mechanisms and the influence of catalyst structure on stereoselectivity. scispace.com

The development of asymmetric synthetic methods often relies on the use of chiral catalysts, and spiro compounds have been instrumental in this field. researchgate.netresearchgate.net For example, the synthesis of spiro-tetrahydroquinoline derivatives has been achieved with high diastereoselectivity through a one-pot reaction, showcasing how the inherent structure of the spiro precursor can guide the stereochemical outcome of a transformation. nih.gov In this case, an initial aza-Michael addition is followed by an intramolecular Michael addition, where the stereochemistry is controlled to produce the final spiro product. nih.gov

By using spirocyclic scaffolds like spiro[cyclopentane-1,1'-indene], chemists can test the efficacy of new catalytic systems, probe the limits of stereocontrol, and develop novel synthetic transformations that can be applied to more complex and biologically relevant targets. researchgate.netrsc.org The knowledge gained from studying reactions on these model systems is invaluable for the broader field of organic synthesis.

Future Perspectives and Challenges in Spiro Cyclopentane Indene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of methodologies that are not only high-yielding but also environmentally benign and atom-economical. For the synthesis of spiro[cyclopentane-indene] derivatives, this translates to moving away from classical multi-step procedures towards more elegant and efficient one-pot reactions.

Recent research has highlighted the power of multi-component reactions (MCRs) and domino reaction cascades in achieving this goal. For instance, a three-component reaction involving triphenylphosphine (B44618), dialkyl hex-2-en-4-ynedioate, and an arylidene-1,3-indanedione has been shown to produce functionalized 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes in good to excellent yields of 75–92%. researchgate.net Similarly, three-component reactions of triphenylphosphine, but-2-ynedioate, and isatylidene derivatives have been developed for the convenient synthesis of related spiro[cyclopentane-1,3′-indolines]. acs.orgresearchgate.net These approaches are highly efficient as they construct complex molecular architectures from simple starting materials in a single operation, minimizing waste and purification steps.

The pursuit of sustainability also involves the use of greener catalysts and reaction conditions. A noteworthy development is the use of simple sodium hydroxide (B78521) (NaOH) to catalyze a chemo- and diastereoselective (3+2) cycloaddition between donor-acceptor cyclopropanes and α,β-unsaturated enamides. frontiersin.org This method affords heavily substituted spiro[cyclopentane-1,3'-indoline] derivatives in yields up to 90% using an inexpensive and environmentally friendly catalyst. frontiersin.org Other strategies include base-promoted domino reactions that enable the synthesis of complex polycyclic spiro compounds. researchgate.net The development of radical cyclizations also presents an efficient route to related spiro-oxindole systems in high yields. rsc.org

Synthetic Strategy Key Reactants Key Features Yield Reference
Three-Component ReactionTriphenylphosphine, Dialkyl hex-2-en-4-ynedioate, Arylidene-1,3-indanedioneHigh diastereoselectivity, convenient one-pot synthesis.75-92% researchgate.net
(3+2) CycloadditionDonor-Acceptor Cyclopropanes, α,β-Unsaturated EnamidesUses NaOH as a green catalyst, excellent yields, single diastereomer products.up to 90% frontiersin.org
Domino Reaction1,3-Indanediones, 3-MethyleneoxindolesBase-promoted, in situ generation of active dienes.Satisfactory researchgate.net
Three-Component ReactionTriphenylphosphine, But-2-ynedioate, Isatylidene malononitrile (B47326)Convenient synthesis of functionalized spiro[cyclopentane-1,3′-indolines].Satisfactory acs.org

Expanding the Scope of Asymmetric Synthesis for Spiro[cyclopentane-indene] Compounds

The creation of chiral molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern drug discovery and materials science. The spiro[cyclopentane-indene] scaffold features a quaternary spiro-carbon, the asymmetric construction of which presents a formidable synthetic challenge. oaepublish.comacs.orgnih.govacs.org Consequently, a major area of future research is the development of novel catalytic asymmetric methods to control the stereochemistry of this central carbon and adjacent stereocenters.

Significant breakthroughs have been achieved using transition metal catalysis. A palladium-catalyzed asymmetric (4+2) dipolar cyclization of vinylbenzoxazinanones and in situ-generated indene-involved ketenes has been developed, yielding chiral spiro-indenes with excellent enantio- and diastereoselectivities (up to 97% ee and 19:1 dr). oaepublish.com This method successfully addresses the difficulty of constructing the rigid and sterically hindered spiro-indene core. oaepublish.com

Organocatalysis has also emerged as a powerful tool. Chiral thiourea (B124793) catalysts have been employed in a highly stereoselective cascade of Michael and aldol (B89426) reactions to produce spiro-cyclopentaneoxindoles with four consecutive stereogenic centers in high yields and excellent enantioselectivities. nih.gov This approach introduces multiple functional groups onto the cyclopentane (B165970) ring, providing handles for further synthetic manipulations. nih.gov The synergistic combination of chiral organocatalysis and transition metal catalysis is another promising avenue for accessing chiral spirocyclic compounds with high levels of stereocontrol. acs.org Looking forward, the design of new chiral ligands and organocatalysts will be crucial for expanding the substrate scope and improving the stereoselectivity for a wider range of spiro[cyclopentane-indene] targets.

Catalytic System Reaction Type Products Key Outcomes Reference
Palladium-Phosphine ComplexAsymmetric (4+2) Dipolar CyclizationChiral Spiro-indenesUp to 86% yield, 97% ee, 19:1 dr. oaepublish.com
Chiral ThioureaOrganocatalytic Michael/Aldol CascadeSpiro-cyclopentaneoxindolesModerate to high yields, excellent enantioselectivities. nih.gov
Secondary Amine / Pd(0)Synergistic Catalysis / CascadeChiral SpiroisoxazolonesUp to 99% ee, up to 20:1 dr. acs.org
Organocatalyst[4+2] CycloadditionChiral Spiro-oxindolesGood to excellent yields, excellent diastereoselectivity. nih.gov

Exploration of Novel Reactivity and Transformations within the Spiro[cyclopentane-indene] Scaffold

While the construction of the spiro[cyclopentane-indene] framework is a primary focus, the exploration of its subsequent reactivity and functionalization is a critical next step for creating molecular diversity and accessing novel bioactive compounds. The rigid, three-dimensional nature of the scaffold can impart unique chemical properties, and future work will aim to harness this for new chemical transformations.

Research has shown that functional groups incorporated during the synthesis of the spiro core can serve as valuable anchor points for post-synthetic modifications. For example, spiro[cyclopentane-1,3'-indoline] products have been shown to undergo further transformations, such as trans-esterification, without loss of their stereochemical integrity. frontiersin.org Similarly, protective groups on related spiro-oxindole structures can be selectively removed to reveal reactive sites for further derivatization. nih.gov

The challenge lies in developing reactions that can predictably modify the spiro[cyclopentane-indene] core. The inherent steric hindrance around the spiro center may render some standard transformations ineffective. oaepublish.com Therefore, a key future perspective is the discovery of reaction conditions and catalyst systems that can overcome these steric challenges to functionalize the cyclopentane ring or the indene (B144670) moiety. This could include C-H activation, late-stage diversification strategies, and the development of novel ring-expansion or ring-rearrangement reactions to access entirely new spirocyclic frameworks. The indene double bond itself offers a site for various additions, and exploring its reactivity within the constrained spirocyclic system could lead to novel and unexpected chemical behavior.

Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of emerging technologies like flow chemistry and automated synthesis represents a paradigm shift in how complex molecules are prepared. thieme.de These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, facile scalability, and the ability to perform multistep sequences in a continuous, streamlined fashion. umontreal.ca

Pairing flow chemistry with automated systems and artificial intelligence offers even greater potential. Computer-aided synthesis planning tools can propose synthetic routes, which can then be tested and optimized by robotic platforms equipped with real-time analytical technologies (e.g., HPLC, MS, FTIR). mit.edu This data-rich approach allows for rapid multi-parameter optimization, accelerating the discovery of ideal reaction conditions. mit.edu While the direct application of these automated technologies to spiro[cyclopentane-indene] synthesis is still in its infancy, it represents a clear future direction. The complex, multi-component, and catalytically driven reactions used to build these scaffolds are prime candidates for optimization and automation, which will ultimately accelerate their application in medicinal chemistry and materials science. beilstein-journals.org

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